molecular formula C19H11BrN4O2 B11411672 7-(2-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(2-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11411672
M. Wt: 407.2 g/mol
InChI Key: DNBJQDQORHBRPE-UHFFFAOYSA-N
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Description

7-(2-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 7-(2-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves multiple steps, typically starting with the preparation of the tricyclic core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to various reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(2-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. Its tricyclic structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 7-(2-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile stands out due to its unique tricyclic structure and the presence of a bromine atom. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H11BrN4O2

Molecular Weight

407.2 g/mol

IUPAC Name

7-(2-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H11BrN4O2/c1-11-6-7-16-22-17-13(19(26)23(16)10-11)8-12(9-21)18(25)24(17)15-5-3-2-4-14(15)20/h2-8,10H,1H3

InChI Key

DNBJQDQORHBRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=CC=CC=C4Br)C#N)C=C1

Origin of Product

United States

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